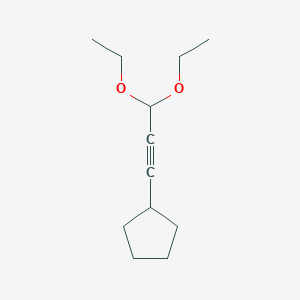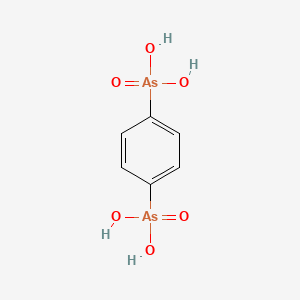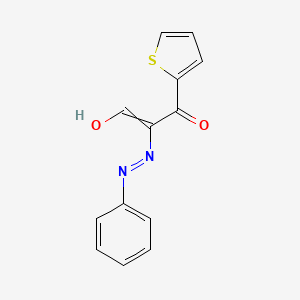![molecular formula C30H31NP2 B14002437 N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide](/img/structure/B14002437.png)
N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide is a complex organophosphorus compound. It is characterized by the presence of both phosphino and phosphinous amide groups, making it a versatile reagent in various chemical reactions. This compound is of significant interest in the field of organic synthesis and catalysis due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide typically involves the reaction of diphenylphosphine with an appropriate amide precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive phosphine groups. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), with reaction temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Purification of the product is typically achieved through recrystallization or column chromatography.
化学反応の分析
Types of Reactions
N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary phosphines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether solvents at low temperatures.
Substitution: Various alkyl halides or acyl chlorides; reactions are conducted in polar aprotic solvents like DCM or THF.
Major Products
The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations such as cross-coupling reactions and hydrogenation.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism by which N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide exerts its effects is primarily through its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphine groups act as electron donors, stabilizing the metal center and facilitating the activation of substrates. This coordination chemistry is crucial for its role in catalysis and other applications.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis, but lacks the amide functionality.
Diphenylphosphinous amide: Similar structure but without the cyclopropyl group, leading to different reactivity and applications.
N,N-Diphenylphosphinous amide: Another related compound with different substituents on the nitrogen atom.
Uniqueness
N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide is unique due to the presence of both phosphino and phosphinous amide groups, as well as the cyclopropyl substituent. This combination of features imparts distinct reactivity and makes it a valuable reagent in various chemical processes.
特性
分子式 |
C30H31NP2 |
|---|---|
分子量 |
467.5 g/mol |
IUPAC名 |
N,N-bis(diphenylphosphanyl)-1-(1-methylcyclopropyl)ethanamine |
InChI |
InChI=1S/C30H31NP2/c1-25(30(2)23-24-30)31(32(26-15-7-3-8-16-26)27-17-9-4-10-18-27)33(28-19-11-5-12-20-28)29-21-13-6-14-22-29/h3-22,25H,23-24H2,1-2H3 |
InChIキー |
VNOJHFIODVDTEX-UHFFFAOYSA-N |
正規SMILES |
CC(C1(CC1)C)N(P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14002359.png)



![N-[4-[(4-acetamidophenyl)sulfanyl-phenylmethyl]sulfanylphenyl]acetamide](/img/structure/B14002377.png)

![4-[Bis(2-hydroxyethyl)amino]phenol](/img/structure/B14002394.png)



![3-Phenyl-5,6-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14002410.png)
![N-Methyl-N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]acetamide](/img/structure/B14002413.png)

